Cas no 1407183-79-2 ((R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride)
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-N-[(3R)-3-pyrrolidinylmethyl]-4-pyridinamine hydrochloride (1:1)
- (R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride
- OBWJVFNKHQTKKL-DDWIOCJRSA-N
- (R)-3-nitro-N-(pyrrolidin-3-yLmethyl)pyridin-4-amine hydrochloride
- 3-nitro-N-[(3R)-3-pyrrolidinylmethyl]-4-pyridinamine hydrochloride
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- MDL: MFCD22575026
- Inchi: 1S/C10H14N4O2.ClH/c15-14(16)10-7-12-4-2-9(10)13-6-8-1-3-11-5-8;/h2,4,7-8,11H,1,3,5-6H2,(H,12,13);1H/t8-;/m1./s1
- InChI Key: OBWJVFNKHQTKKL-DDWIOCJRSA-N
- SMILES: Cl[H].[O-][N+](C1C([H])=NC([H])=C([H])C=1N([H])C([H])([H])[C@@]1([H])C([H])([H])N([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 244
- Topological Polar Surface Area: 82.8
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R120105-125mg |
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride |
1407183-79-2 | 125mg |
$ 120.00 | 2022-06-03 | ||
| TRC | R120105-250mg |
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride |
1407183-79-2 | 250mg |
$ 200.00 | 2022-06-03 | ||
| Matrix Scientific | 143576-5g |
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride, 95% |
1407183-79-2 | 95% | 5g |
$1273.00 | 2023-09-07 | |
| Matrix Scientific | 143576-25g |
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride, 95% |
1407183-79-2 | 95% | 25g |
$3819.00 | 2023-09-07 |
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride
(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride
The compound with CAS No. 1407183-79-2, known as (R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring, a pyrrolidine moiety, and a nitro group, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound in targeting specific biological pathways. For instance, researchers have explored its ability to modulate enzyme activity, particularly in the context of kinase inhibitors. The pyridine ring in the molecule plays a crucial role in stabilizing interactions with target proteins, while the nitro group contributes to its redox properties, which are essential for its biological activity.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry. The (R) configuration at the pyrrolidine ring is critical for ensuring optimal bioavailability and selectivity. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to achieve high enantiomeric purity, which is vital for minimizing off-target effects and improving therapeutic efficacy.
In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution properties. Preclinical studies have demonstrated that it can cross cellular membranes efficiently, enabling it to reach intracellular targets effectively. Additionally, its metabolic stability has been evaluated in vitro and in vivo models, revealing that it undergoes minimal first-pass metabolism, which enhances its bioavailability.
The therapeutic potential of (R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride lies in its ability to inhibit key enzymes involved in inflammatory pathways. For example, it has shown promise as a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a central role in inflammation and pain signaling. This makes it a strong candidate for the development of anti-inflammatory and analgesic agents.
Furthermore, recent research has explored its potential as an anticancer agent. The compound has demonstrated selective cytotoxicity against various cancer cell lines, suggesting that it may target specific oncogenic pathways without significantly affecting normal cells. This selective toxicity is attributed to its ability to modulate the activity of pro-survival signaling pathways in cancer cells.
In conclusion, CAS No. 1407183-79-2 represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with its favorable pharmacokinetic properties and diverse biological activities, positions it as a promising lead compound for the development of novel therapeutics. Continued research into its mechanism of action and optimization of its pharmacological profile will undoubtedly pave the way for its clinical application in the near future.
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